molecular formula C15H7F5O B12591479 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde CAS No. 649758-75-8

4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde

Cat. No.: B12591479
CAS No.: 649758-75-8
M. Wt: 298.21 g/mol
InChI Key: APVGPJKAGYWVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a pentafluorophenyl group through an ethenyl linkage. This compound is notable for its unique structural features, which include the highly electronegative pentafluorophenyl group, making it a subject of interest in various fields of research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with pentafluorophenylacetylene under Sonogashira coupling conditions. This reaction is catalyzed by palladium and copper co-catalysts in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbon-carbon triple bond, followed by the removal of the trimethylsilyl protecting group to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde involves interactions with various molecular targets and pathways. The pentafluorophenyl group enhances the compound’s ability to interact with biological molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentafluorobenzaldehyde: Similar structure but lacks the ethenyl linkage.

    4-Fluorobenzaldehyde: Contains a single fluorine atom instead of five.

    4-Bromo-2,3,5,6-tetrafluoroaniline: Contains a bromine atom and four fluorine atoms.

Uniqueness

4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde is unique due to the combination of the pentafluorophenyl group and the ethenyl linkage, which imparts distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Properties

CAS No.

649758-75-8

Molecular Formula

C15H7F5O

Molecular Weight

298.21 g/mol

IUPAC Name

4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H7F5O/c16-11-10(12(17)14(19)15(20)13(11)18)6-5-8-1-3-9(7-21)4-2-8/h1-7H

InChI Key

APVGPJKAGYWVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=C(C(=C2F)F)F)F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.